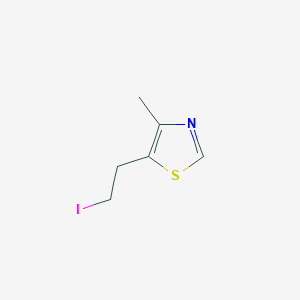

Thiazole, 5-(2-iodoethyl)-4-methyl-

Description

Thiazole, 5-(2-iodoethyl)-4-methyl- is a halogenated thiazole derivative characterized by a methyl group at position 4 and a 2-iodoethyl substituent at position 5 of the heterocyclic ring. Thiazoles are sulfur- and nitrogen-containing heterocycles with diverse biological and pharmacological applications, including anticancer, antifungal, and antimicrobial activities . The iodine atom in the 2-iodoethyl group introduces unique reactivity and physicochemical properties, distinguishing it from analogs with hydroxyethyl, ethenyl, or other substituents.

Properties

IUPAC Name |

5-(2-iodoethyl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8INS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCSGEQOLLMNAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302692 | |

| Record name | 5-(2-Iodoethyl)-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-50-8 | |

| Record name | 5-(2-Iodoethyl)-4-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Iodoethyl)-4-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole, 5-(2-iodoethyl)-4-methyl- typically involves the reaction of 4-methylthiazole with iodoethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Thiazole, 5-(2-iodoethyl)-4-methyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thiazole, 5-(2-iodoethyl)-4-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Various thiazole derivatives with different functional groups.

Oxidation Reactions: Sulfoxides and sulfones.

Reduction Reactions: Thiazolidines and other reduced thiazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Thiazole derivatives are widely recognized for their pharmaceutical properties, including antimicrobial, antifungal, and anticancer activities. The specific compound 5-(2-iodoethyl)-4-methylthiazole has been studied for its potential as a therapeutic agent.

- Antimicrobial Activity : Research indicates that thiazole compounds exhibit significant antibacterial properties against various pathogens. For instance, thiazole derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus , making them potential candidates for developing new antibiotics .

- Anticancer Properties : Some studies have highlighted the ability of thiazole derivatives to inhibit cancer cell proliferation. This is particularly relevant in the development of targeted cancer therapies that exploit the unique properties of thiazoles to disrupt cancer cell metabolism .

Agricultural Applications

Thiazoles are also important in agriculture, particularly as agrochemicals. They can serve as fungicides and herbicides.

- Fungicidal Activity : Thiazole derivatives have been utilized to develop fungicides that target fungal pathogens affecting crops. Their mode of action typically involves disrupting fungal cell wall synthesis or inhibiting specific metabolic pathways .

- Herbicidal Properties : Some thiazole compounds have been formulated into herbicides that control weed growth by interfering with plant metabolic processes. This application is crucial for improving crop yields and managing agricultural pests .

Material Science

In material science, thiazoles are explored for their role in synthesizing polymers and other materials with unique properties.

- Polymer Synthesis : Thiazole derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as conductivity or thermal stability .

- Nanomaterials : Research has indicated that thiazoles can be used in the synthesis of nanomaterials, which have applications in electronics and nanotechnology .

Case Studies and Research Findings

Several studies have documented the synthesis and application of thiazole derivatives:

Mechanism of Action

The mechanism of action of Thiazole, 5-(2-iodoethyl)-4-methyl- involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which can influence the binding affinity and selectivity of the compound towards its targets. Additionally, the thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Physicochemical Properties

The substituent at position 5 significantly influences molecular properties:

- Key Differences: The iodoethyl group increases molecular weight and introduces steric bulk compared to hydroxyethyl or ethenyl analogs.

Anticancer Potential:

- Thiazoles with hydrazone or triazole substituents (e.g., compounds in ) show IC50 values in the micromolar range against HCT-116 and HepG2 cells .

- The iodoethyl group’s lipophilicity may enhance membrane permeability, but its bulky size could hinder target binding compared to smaller substituents like hydroxyethyl.

Antifungal Activity:

- Thiazoles with hydrazone-furan substituents (e.g., ) exhibit MIC values of 250 µg/mL against Candida utilis.

- Iodoethyl derivatives may lack similar activity due to reduced hydrogen-bonding capacity compared to hydroxyethyl or nitro-containing analogs .

Stability and Reactivity

- 5-(2-iodoethyl)-4-methylthiazole is likely less stable than its hydroxyethyl or ethenyl counterparts due to iodine’s susceptibility to photodegradation and elimination reactions.

- In contrast, 5-(2-hydroxyethyl)-4-methylthiazole is stable in aqueous environments and participates in biochemical pathways .

Biological Activity

Thiazole derivatives, including Thiazole, 5-(2-iodoethyl)-4-methyl- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Thiazole, 5-(2-iodoethyl)-4-methyl- is a member of the thiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of iodine and a methyl group at specific positions enhances its reactivity and potential biological activity.

Biological Activities

Thiazole compounds are known for a wide range of biological activities. The specific compound has been studied for its potential in various therapeutic areas:

- Anticancer Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, hybrid compounds containing thiazole moieties have demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) and melanoma cells (A2058) . The mechanism often involves the inhibition of topoisomerases, which are critical enzymes in DNA replication and transcription.

- Antimicrobial Activity : Thiazoles exhibit antimicrobial properties against various pathogens. Research indicates that thiazole derivatives can act against bacteria and fungi, with some compounds demonstrating activity comparable to established antibiotics .

- Anti-inflammatory and Analgesic Effects : Some thiazole derivatives have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Potential

In a study focused on hybrid thiazole compounds, researchers synthesized several derivatives that exhibited strong anticancer activity. Compound 7e was particularly noted for inducing apoptosis in MCF-7 cells while sparing normal breast cells . This selectivity is crucial for developing safer cancer therapies.

Case Study 2: Antimicrobial Efficacy

A series of thiazole derivatives were tested for their antimicrobial activity against Candida albicans and Aspergillus niger. Compounds showed minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM, indicating moderate efficacy compared to standard treatments .

The biological activity of thiazole derivatives can be attributed to their ability to interact with various molecular targets:

- Topoisomerase Inhibition : Many thiazoles inhibit topoisomerases I and II, leading to disrupted DNA processes essential for cancer cell survival .

- Enzyme Interaction : Thiazoles can act as enzyme inhibitors or modulators, affecting metabolic pathways involved in inflammation and infection .

Data Table: Biological Activities of Thiazole Derivatives

Q & A

Q. What synthetic methodologies are effective for introducing the 2-iodoethyl substituent onto the thiazole ring?

The 2-iodoethyl group can be introduced via halogen exchange reactions, adapting protocols used for chloroethyl derivatives. For example, substituting chlorine with iodine in compounds like clomethiazole (5-(2-chloroethyl)-4-methylthiazole) using NaI in acetone under reflux conditions is a viable approach . Alkylation of thiazole precursors with iodinated reagents (e.g., 1,2-diiodoethane) in the presence of base catalysts (e.g., K₂CO₃) has also been reported for similar structures .

Q. How can the structure of 5-(2-iodoethyl)-4-methylthiazole be confirmed post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

- ¹H NMR : Look for characteristic peaks for the methyl group (δ ~2.3–2.5 ppm) and the iodoethyl chain (δ ~3.1–3.4 ppm for CH₂I and δ ~1.8–2.2 ppm for CH₂CH₂I).

- IR : Absorbance near 500–600 cm⁻¹ (C-I stretch) and 1600–1500 cm⁻¹ (C=N/C-S in thiazole).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₆H₈INS (exact mass: 241.96 g/mol) .

Q. What are the standard protocols for evaluating the antimicrobial activity of thiazole derivatives?

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, using MIC (Minimum Inhibitory Concentration) values.

- Agar Diffusion : Measure inhibition zones after 24-hour incubation at 37°C.

- Positive Controls : Compare with known antibiotics like ampicillin or ciprofloxacin .

Advanced Research Questions

Q. How does the iodine atom in the 2-iodoethyl group influence biological activity compared to other halogens?

Iodine’s larger atomic radius and polarizability enhance lipophilicity and membrane permeability compared to chlorine or bromine analogs. This can improve bioavailability but may also increase toxicity. Comparative studies with clomethiazole (Cl analog) show iodine’s stronger electron-withdrawing effects alter thiazole ring reactivity, potentially modulating target binding .

Q. What strategies optimize the stability of 5-(2-iodoethyl)-4-methylthiazole under physiological conditions?

- Prodrug Design : Mask the iodine with labile groups (e.g., esters) to reduce premature degradation.

- Encapsulation : Use liposomal or polymeric nanoparticles to protect the compound from hydrolysis.

- pH Adjustment : Stabilize in slightly acidic buffers (pH 5–6) to minimize nucleophilic substitution at the iodine site .

Q. Can enzymatic biosynthesis pathways be harnessed for thiazole derivatives like 5-(2-iodoethyl)-4-methylthiazole?

Thiamine thiazole synthase (THI4) catalyzes the formation of thiazole intermediates in thiamin biosynthesis. While native THI4 produces 5-(2-hydroxyethyl)-4-methylthiazole, engineered variants could potentially incorporate iodine by modifying substrate specificity or reaction conditions (e.g., iodide supplementation). This requires structural studies of THI4’s active site to enable directed evolution .

Q. How do computational methods aid in predicting the reactivity of 5-(2-iodoethyl)-4-methylthiazole?

- DFT Calculations : Predict electrophilic/nucleophilic sites on the thiazole ring and iodine substituent.

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to guide functionalization.

- MD Simulations : Assess stability in aqueous vs. lipid environments to inform formulation design .

Methodological Considerations

- Contradictions in Synthesis : While halide-based alkylation is common for chloroethyl derivatives, iodine’s lower electronegativity may necessitate longer reaction times or higher temperatures .

- Spectral Data Interpretation : Overlapping peaks in NMR (e.g., CH₂I vs. thiazole protons) may require 2D techniques (COSY, HSQC) for unambiguous assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.